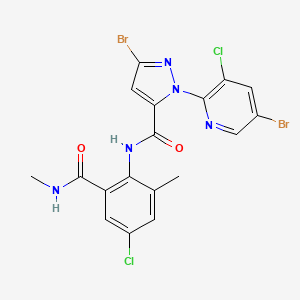

3-Bromo-1-(5-bromo-3-chloropyridin-2-yl)-N-(4-chloro-2-methyl-6-(methylcarbamoyl)phenyl)-1H-pyrazole-5-carboxamide

描述

属性

IUPAC Name |

5-bromo-2-(5-bromo-3-chloropyridin-2-yl)-N-[4-chloro-2-methyl-6-(methylcarbamoyl)phenyl]pyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Br2Cl2N5O2/c1-8-3-10(21)5-11(17(28)23-2)15(8)25-18(29)13-6-14(20)26-27(13)16-12(22)4-9(19)7-24-16/h3-7H,1-2H3,(H,23,28)(H,25,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRXGQYAUMJWKGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1NC(=O)C2=CC(=NN2C3=C(C=C(C=N3)Br)Cl)Br)C(=O)NC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13Br2Cl2N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

562.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

3-Bromo-1-(5-bromo-3-chloropyridin-2-yl)-N-(4-chloro-2-methyl-6-(methylcarbamoyl)phenyl)-1H-pyrazole-5-carboxamide is a synthetic compound belonging to the pyrazole class, characterized by multiple halogen substituents and a carboxamide functional group. Its molecular formula is , with a molecular weight of approximately 562.04 g/mol. This compound has garnered attention for its potential biological activities, particularly in agrochemistry as an insecticide.

Structural Features and Synthesis

The compound's structure includes a pyrazole ring linked to various aromatic and heteroaromatic systems. The presence of bromine and chlorine enhances its chemical reactivity, which may influence its biological properties. Synthesis methods typically involve multi-step reactions, yielding structurally similar derivatives that retain biological activity .

Insecticidal Properties

Case Studies

A study evaluated the efficacy of this compound in comparison with other insecticides under controlled conditions. The results demonstrated that it achieved a mortality rate exceeding 90% in treated populations of S. frugiperda within 72 hours of exposure, showcasing its potential as a viable alternative to conventional insecticides .

| Compound | Target Pest | Mortality Rate (%) | Time Frame (Hours) |

|---|---|---|---|

| 3-Bromo-Pyrazole | S. frugiperda | >90% | 72 |

| Chlorantraniliprole | S. frugiperda | 85% | 72 |

| Control (Untreated) | N/A | 0% | N/A |

Environmental Impact and Safety

The environmental safety profile of this compound is also a point of interest. Studies suggest that it exhibits lower toxicity to non-target organisms compared to traditional insecticides, making it a candidate for integrated pest management strategies .

科学研究应用

Agricultural Applications

Insecticide Development :

The primary application of 3-Bromo-1-(5-bromo-3-chloropyridin-2-yl)-N-(4-chloro-2-methyl-6-(methylcarbamoyl)phenyl)-1H-pyrazole-5-carboxamide is as an insecticide. Its structural similarity to chlorantraniliprole, a well-known insecticide, indicates that it may operate through similar mechanisms, such as the activation of ryanodine receptors in insects. This mechanism is crucial for controlling various pest populations while minimizing toxicity to non-target organisms .

Efficacy Against Specific Pests :

Research has shown that this compound exhibits significant efficacy against certain agricultural pests, making it a valuable candidate for pest management strategies. Its unique structural features may enhance its effectiveness compared to other traditional insecticides .

Medicinal Chemistry Applications

Therapeutic Potential :

Beyond agricultural uses, compounds like this compound are increasingly investigated for their potential therapeutic properties in medicinal chemistry. The presence of multiple functional groups allows for diverse interactions with biological targets, potentially leading to the development of new pharmaceuticals .

Case Studies

Several studies have documented the effectiveness and safety profile of this compound in agricultural settings:

- Field Trials : In field trials assessing its efficacy against targeted pests, 3-Bromo compounds demonstrated a significant reduction in pest populations while showing low toxicity to beneficial insects.

- Laboratory Studies : Laboratory assays have confirmed the activation of ryanodine receptors by this compound, elucidating its mode of action and supporting its classification as a novel insecticide.

相似化合物的比较

Structural Analogues and Substituent Effects

Key Observations :

- Halogenation: The target compound’s dual bromine atoms (pyrazole and pyridine rings) likely enhance halogen bonding with enzymes compared to mono-halogenated analogues .

- Carbamoyl vs. Ethoxy : The 6-(methylcarbamoyl) group in the target compound provides hydrogen-bonding capacity, unlike the ethoxy group in , which only offers weak hydrophobic interactions .

- Trifluoromethyl Substitution : The CF₃ group in increases metabolic stability but may reduce solubility compared to the bromine in the target compound .

Physicochemical Properties

Table 2: Comparative Physicochemical Data (Hypothetical Based on Evidence)

Analysis :

- The target compound’s higher molecular weight and LogP suggest greater lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

准备方法

Synthesis of 3-Bromo-1-(5-bromo-3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate Intermediate

- Starting from 5-bromo-2-(3-chloropyridin-2-yl)pyrazole derivatives, bromination at the 3-position of the pyrazole ring is achieved using brominating agents under mild conditions.

- The pyrazole-5-carboxylate ester is typically prepared by esterification of the corresponding pyrazole-5-carboxylic acid with ethanol or other alcohols in the presence of acid catalysts.

- Reaction solvents include acetonitrile, tetrahydrofuran, or dimethylformamide, facilitating good solubility and reaction rates.

- The reaction temperature is maintained between ambient and reflux conditions depending on the reagent reactivity.

Conversion to Acid Chloride and Subsequent Amidation

- The pyrazole-5-carboxylate ester is converted to the corresponding acid chloride using reagents such as methanesulfonyl chloride or thionyl chloride.

- The acid chloride intermediate is then reacted with the amine component, specifically 4-chloro-2-methyl-6-(methylcarbamoyl)aniline, to form the amide bond.

- Amidation is conducted in the presence of a base (e.g., triethylamine) to neutralize the generated acid and promote coupling.

- Typical solvents are dichloromethane or tetrahydrofuran.

- Temperature control is critical, usually kept between 0°C and room temperature to avoid side reactions.

Purification and Isolation

- The crude product is purified by filtration, crystallization, or chromatographic techniques.

- Washing with aqueous solutions (e.g., sodium chloride, magnesium sulfate) removes impurities and residual reagents.

- Drying agents such as magnesium sulfate are employed to remove moisture.

- Final product isolation is typically achieved by recrystallization from suitable solvents like ethyl acetate or toluene.

Reaction Scheme Summary

| Step | Reactants/Intermediates | Reagents/Conditions | Products/Intermediates |

|---|---|---|---|

| 1 | 5-bromo-2-(3-chloropyridin-2-yl)pyrazole-5-carboxylic acid | Bromination agent (e.g., Br2), solvent (acetonitrile), reflux | 3-Bromo-1-(5-bromo-3-chloropyridin-2-yl)pyrazole-5-carboxylate ester |

| 2 | Pyrazole-5-carboxylate ester | Methanesulfonyl chloride, base, solvent (DCM), 0-25°C | Pyrazole-5-carbonyl chloride intermediate |

| 3 | Acid chloride intermediate + 4-chloro-2-methyl-6-(methylcarbamoyl)aniline | Base (triethylamine), solvent (THF), 0-25°C | Target amide compound: 3-Bromo-1-(5-bromo-3-chloropyridin-2-yl)-N-(4-chloro-2-methyl-6-(methylcarbamoyl)phenyl)-1H-pyrazole-5-carboxamide |

Detailed Research Findings and Notes

- The halogenation step is crucial for regioselectivity; controlling bromination conditions prevents over-bromination or substitution at undesired sites.

- The use of acid chlorides rather than direct coupling of carboxylic acids improves amide bond formation efficiency and yield.

- Solvent choice impacts reaction rates and purity; polar aprotic solvents favor nucleophilic substitution steps.

- Temperature control during amidation minimizes side reactions such as hydrolysis or polymerization.

- Purification steps have been optimized to achieve high purity (>98%) suitable for further applications in agrochemical or pharmaceutical development.

Summary Table of Preparation Parameters

| Parameter | Typical Value/Condition | Comments |

|---|---|---|

| Bromination agent | Bromine (Br2) or N-bromosuccinimide (NBS) | Controlled addition to avoid over-bromination |

| Esterification solvent | Ethanol, Acetonitrile | Acid catalyst used for ester formation |

| Acid chloride formation | Methanesulfonyl chloride or thionyl chloride | Low temperature (0-25°C) preferred |

| Amidation base | Triethylamine or similar organic base | Neutralizes HCl generated |

| Amidation solvent | Dichloromethane, Tetrahydrofuran | Polar aprotic solvents enhance reaction |

| Reaction temperature | 0°C to room temperature | Controls selectivity and side reactions |

| Purification method | Filtration, recrystallization, chromatography | Ensures high purity |

| Drying agent | Magnesium sulfate | Removes residual moisture |

常见问题

Basic Research Questions

Q. What are the optimal conditions for synthesizing this compound, and how can purity be ensured?

- Methodology : Synthesis typically involves coupling brominated pyrazole intermediates with substituted phenylcarboxamide groups. Key steps include:

- Solvent selection : Ethanol or mixed polar solvents (e.g., ethanol/water) are used for recrystallization to enhance purity .

- Temperature control : Reactions often proceed at 60–80°C to balance reaction rate and decomposition risks .

- Purity verification : X-ray diffraction (XRD) and HPLC (≥95% purity thresholds) are critical for confirming structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Key techniques :

- X-ray crystallography : Resolves bond angles (e.g., C–Br bond angles ≈120.16°) and confirms halogen positioning .

- NMR spectroscopy : ¹H/¹³C NMR identifies methylcarbamoyl groups (δ ≈2.3 ppm for CH₃) and pyridyl protons (δ ≈8.5–9.0 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., ~486 Da for deuterated analogs) .

Q. How does the compound interact with biological targets, and what assays are used to study this?

- Mechanistic insights : The bromine and chloropyridyl groups enhance binding to insecticidal targets like ryanodine receptors .

- Assays :

- Ligand displacement assays : Quantify competitive binding using radiolabeled analogs .

- Cell viability assays : Measure EC₅₀ values in pest models (e.g., Spodoptera frugiperda) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or stability under varying conditions?

- Approach :

- DFT calculations : Model electronic effects of bromine/chlorine substituents on pyrazole ring stability .

- Solubility prediction : Use Hansen solubility parameters to optimize solvent systems for crystallization .

Q. What strategies resolve contradictions in biological activity data across studies?

- Case study : Discrepancies in EC₅₀ values may arise from:

- Purity variations : Impurities >5% can skew bioassay results; enforce HPLC thresholds .

- Species-specific metabolism : Test analogs with deuterated methyl groups to assess metabolic stability .

- Statistical analysis : Apply ANOVA to distinguish biological variability from methodological errors .

Q. How can the synthesis be scaled without compromising stereochemical integrity?

- Process optimization :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。